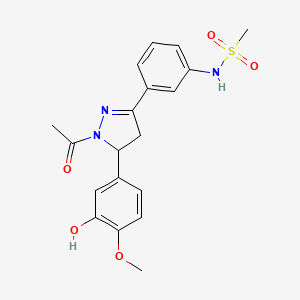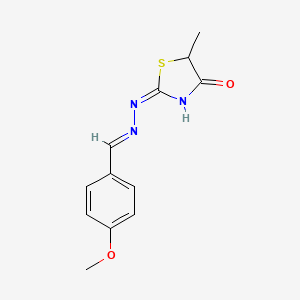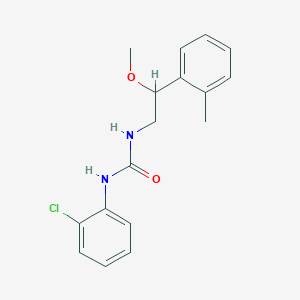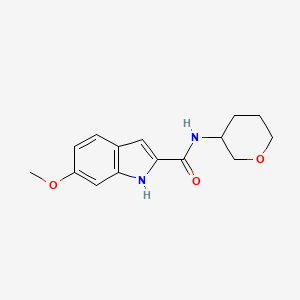
7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone, also known as 7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone, is a quinazolinone derivative that has been studied for its potential applications in the fields of medicine, chemistry, and biology. It is a highly reactive compound that has been used in the synthesis of various compounds, including those with potential therapeutic applications. This compound has also been studied for its potential mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Mécanisme D'action
7-Chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone has been studied for its potential mechanism of action. It has been suggested that this compound may act as an inhibitor of certain enzymes, such as phosphatidylinositol-4-phosphate 5-kinase (PIP5K) and cyclooxygenase-2 (COX-2). In addition, it has been suggested that this compound may act as an inhibitor of certain transcription factors, such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). Furthermore, it has been suggested that this compound may act as an agonist of certain receptors, such as the adenosine A2A receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
7-Chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells in vitro, as well as to reduce inflammation in animal models. In addition, it has been shown to modulate the expression of certain genes and to inhibit the activity of certain enzymes, such as phosphatidylinositol-4-phosphate 5-kinase (PIP5K) and cyclooxygenase-2 (COX-2). Furthermore, it has been shown to act as an agonist of certain receptors, such as the adenosine A2A receptor and the serotonin 5-HT1A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
7-Chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone has several advantages and limitations for laboratory experiments. The main advantage of this compound is its high reactivity, which allows for the synthesis of various compounds with potential therapeutic applications. Additionally, this compound has been shown to modulate the expression of certain genes and to inhibit the activity of certain enzymes, which makes it a useful tool for studying the mechanisms of action of various compounds.
On the other hand, this compound also has some limitations. For example, it is a highly reactive compound, which can lead to unwanted side reactions in the laboratory. Additionally, this compound is not very stable and can degrade over time, which can make it difficult to store and use in experiments.
Orientations Futures
7-Chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone has potential future directions in the field of medicine, chemistry, and biology. In medicine, further research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammation. In chemistry, further research could be conducted to explore the potential of this compound as a reagent for the synthesis of various compounds. In biology, further research could be conducted to explore the potential of this compound as a tool for modulating gene expression and for studying the mechanisms of action of various compounds. Additionally, further research could be conducted to explore the potential of this compound as an inhibitor of certain enzymes, such as phosphatidylinositol-4-phosphate 5-kinase (PIP5K) and cyclooxygenase-2 (COX-2).
Méthodes De Synthèse
7-Chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone can be synthesized in several ways, including the following:
• The reaction of 4,6-dimethyl-2-pyridin-3-ol with chloroform in the presence of a base such as sodium hydroxide.
• The reaction of 4,6-dimethyl-2-pyridin-3-ol with chloroform in the presence of a catalyst such as aluminum chloride.
• The reaction of 4,6-dimethyl-2-pyridin-3-ol with chloroform in the presence of a strong acid such as sulfuric acid.
• The reaction of 4,6-dimethyl-2-pyridin-3-ol with chloroform in the presence of a strong base such as potassium hydroxide.
Applications De Recherche Scientifique
7-Chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone has been studied for its potential applications in the fields of medicine, chemistry, and biology. In medicine, this compound has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells in vitro. In addition, it has been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In chemistry, this compound has been studied as a potential reagent for the synthesis of various compounds, including those with potential therapeutic applications. In biology, this compound has been studied for its potential role in the regulation of gene expression, as it has been shown to be able to modulate the expression of certain genes.
Propriétés
IUPAC Name |
7-chloro-3-(4,6-dimethylpyridin-2-yl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-9-6-10(2)18-15(7-9)20-11(3)19-14-8-12(17)4-5-13(14)16(20)21/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUOGHPAUCBZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(4,6-dimethyl-2-pyridinyl)-2-methyl-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2946721.png)
![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)
![N-[[2-(benzamidomethylsulfanyl)pyrimidin-4-yl]sulfanylmethyl]benzamide](/img/structure/B2946723.png)

![4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2946726.png)



![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)
![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)
![4-butyl-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2946737.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2946738.png)
![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)
